1-(2-morpholin-4-ylethyl)-3-[4-[(E)-3-(6-morpholin-4-ylpyridin-2-yl)prop-2-enoyl]phenyl]urea;hydrochloride
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Overview
Description
1-(2-morpholin-4-ylethyl)-3-[4-[(E)-3-(6-morpholin-4-ylpyridin-2-yl)prop-2-enoyl]phenyl]urea;hydrochloride is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly in the treatment of various diseases due to its unique chemical structure and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-morpholin-4-ylethyl)-3-[4-[(E)-3-(6-morpholin-4-ylpyridin-2-yl)prop-2-enoyl]phenyl]urea;hydrochloride typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Urea Core: The synthesis begins with the reaction of an appropriate isocyanate with an amine to form the urea core. This reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran at low temperatures to control the reaction rate and yield.
Introduction of the Morpholine Moiety: The morpholine group is introduced through a nucleophilic substitution reaction. This step involves the reaction of a halogenated precursor with morpholine in the presence of a base such as potassium carbonate.
Coupling with the Pyridine Derivative: The final step involves the coupling of the urea derivative with a pyridine derivative through a condensation reaction. This step is typically carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(2-morpholin-4-ylethyl)-3-[4-[(E)-3-(6-morpholin-4-ylpyridin-2-yl)prop-2-enoyl]phenyl]urea;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Halogenated precursors, bases like potassium carbonate, and solvents such as dichloromethane or tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(2-morpholin-4-ylethyl)-3-[4-[(E)-3-(6-morpholin-4-ylpyridin-2-yl)prop-2-enoyl]phenyl]urea;hydrochloride has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer, due to its ability to inhibit specific enzymes and pathways involved in disease progression.
Biological Research: It is used as a tool compound to study cellular processes and molecular mechanisms, particularly those involving signal transduction and gene expression.
Pharmacology: The compound is investigated for its pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion in biological systems.
Industrial Applications: It is used in the development of new materials and chemical processes, particularly those requiring specific chemical reactivity and stability.
Mechanism of Action
The mechanism of action of 1-(2-morpholin-4-ylethyl)-3-[4-[(E)-3-(6-morpholin-4-ylpyridin-2-yl)prop-2-enoyl]phenyl]urea;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to downstream effects on cellular processes. For example, it may inhibit the activity of kinases involved in signal transduction pathways, thereby affecting cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- **1-(2-morpholin-4-ylethyl)-3-[4-[(E)-3-(6-morpholin-4-ylpyridin-2-yl)prop-2-enoyl]phenyl]urea
- **1-(2-morpholin-4-ylethyl)-3-[4-[(E)-3-(6-morpholin-4-ylpyridin-2-yl)prop-2-enoyl]phenyl]urea;hydrobromide
- **1-(2-morpholin-4-ylethyl)-3-[4-[(E)-3-(6-morpholin-4-ylpyridin-2-yl)prop-2-enoyl]phenyl]urea;hydroiodide
Uniqueness
1-(2-morpholin-4-ylethyl)-3-[4-[(E)-3-(6-morpholin-4-ylpyridin-2-yl)prop-2-enoyl]phenyl]urea;hydrochloride is unique due to its specific chemical structure, which confers distinct biological activity and chemical reactivity. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.
Properties
Molecular Formula |
C25H32ClN5O4 |
---|---|
Molecular Weight |
502.0 g/mol |
IUPAC Name |
1-(2-morpholin-4-ylethyl)-3-[4-[3-(6-morpholin-4-ylpyridin-2-yl)prop-2-enoyl]phenyl]urea;hydrochloride |
InChI |
InChI=1S/C25H31N5O4.ClH/c31-23(9-8-21-2-1-3-24(27-21)30-14-18-34-19-15-30)20-4-6-22(7-5-20)28-25(32)26-10-11-29-12-16-33-17-13-29;/h1-9H,10-19H2,(H2,26,28,32);1H |
InChI Key |
BCOFJDCZCSLJAM-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCNC(=O)NC2=CC=C(C=C2)C(=O)C=CC3=NC(=CC=C3)N4CCOCC4.Cl |
Origin of Product |
United States |
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